molecular formula C10H12BrN3O B1378710 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1429309-29-4

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1378710
CAS RN: 1429309-29-4
M. Wt: 270.13 g/mol
InChI Key: LCFNCWZQSPCKFZ-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H12BrN3O . It has a molecular weight of 270.13 g/mol . This compound is used in various chemical reactions and studies .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is determined by its molecular formula, C10H12BrN3O . The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine include its molecular weight (270.13 g/mol), molecular formula (C10H12BrN3O), and its purity (min. 95%) . Other properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis of Quinoline Derivatives

This compound can serve as a precursor in the synthesis of various quinoline derivatives. Quinolines are a class of heterocyclic aromatic organic compounds with wide applications in medicinal chemistry due to their antibacterial, antifungal, and antimalarial properties .

Development of Brominated Building Blocks

The bromine atom in the compound makes it a valuable building block for further chemical transformations. Brominated compounds are often used in organic synthesis to create more complex molecules through reactions such as Suzuki coupling .

Pharmaceutical Research

Due to its structural complexity, this compound could be used in pharmaceutical research to develop new drugs. Its unique scaffold might interact with various biological targets, potentially leading to the discovery of novel pharmacophores .

Material Science

In material science, this compound could be utilized to synthesize new organic materials with potential applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells .

Agricultural Chemistry

Compounds with pyrazolo[1,5-a]pyrimidine cores are known to exhibit herbicidal properties. Thus, this compound could be explored for the development of new herbicides or pesticides .

Chemical Education

As an example of a heterocyclic compound, it can be used in academic settings to teach advanced organic synthesis techniques, including the handling of brominated intermediates and the synthesis of complex organic structures .

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is not specified in the available resources. The mechanism of action of a chemical compound typically refers to its interactions with biological systems, which is not detailed for this compound .

Safety and Hazards

The safety and hazards associated with 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine are not detailed in the available resources. It is generally recommended to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNCWZQSPCKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)N=C1C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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